3,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone
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Overview
Description
3,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone: is a chemical compound with the molecular formula C16H12F2O3 and a molecular weight of 290.26 g/mol . This compound is characterized by the presence of two fluorine atoms and a dioxolane ring attached to a benzophenone core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 4-(1,3-dioxolan-2-yl)phenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the binding sites of various biomolecules .
Medicine: In medicinal chemistry, 3,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone is explored for its potential therapeutic properties. It is used in the design and development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings with enhanced properties .
Mechanism of Action
The mechanism of action of 3,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The dioxolane ring and fluorine atoms play a crucial role in its binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
4-Fluoro-1,3-dioxolan-2-one: This compound is similar in structure but has only one fluorine atom and a different functional group arrangement.
4,5-Difluoro-1,3-dioxolan-2-one: This compound has two fluorine atoms but differs in the position of the dioxolane ring.
Uniqueness: 3,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and the dioxolane ring enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O3/c17-13-6-5-12(9-14(13)18)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHLNZFUTSOUHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645138 |
Source
|
Record name | (3,4-Difluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-78-6 |
Source
|
Record name | (3,4-Difluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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